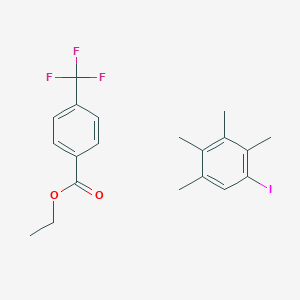
Ethyl 4-(trifluoromethyl)benzoate;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H9F3O2. It is a colorless to almost colorless liquid, known for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties . 1-Iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid used in various organic synthesis applications.
Preparation Methods
Ethyl 4-(trifluoromethyl)benzoate: can be synthesized through the esterification of 4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired product.
1-Iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Chemical Reactions Analysis
Ethyl 4-(trifluoromethyl)benzoate: undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form 4-(trifluoromethyl)benzoic acid and ethanol.
1-Iodo-2,3,4,5-tetramethylbenzene: participates in:
Scientific Research Applications
Ethyl 4-(trifluoromethyl)benzoate: is used in:
Pharmaceutical research: As a building block for the synthesis of various drug molecules.
Agricultural chemistry: In the development of agrochemicals.
1-Iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Environmental studies: Investigating its degradation and impact on the environment.
Mechanism of Action
The mechanism of action for Ethyl 4-(trifluoromethyl)benzoate involves its interaction with biological targets through its trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of drug molecules .
1-Iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its iodine atom, which can participate in various organic reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: can be compared with other trifluoromethyl-substituted benzoates, such as methyl 4-(trifluoromethyl)benzoate. Its unique ethyl ester group provides different reactivity and solubility properties .
1-Iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds like 1-iodo-3,4,5,6-tetramethylbenzene. Its tetramethyl substitution pattern offers distinct steric and electronic effects compared to other isomers.
Properties
Molecular Formula |
C20H22F3IO2 |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)benzoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H9F3O2.C10H13I/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;1-6-5-10(11)9(4)8(3)7(6)2/h3-6H,2H2,1H3;5H,1-4H3 |
InChI Key |
DCINIHNKYMETRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(F)(F)F.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
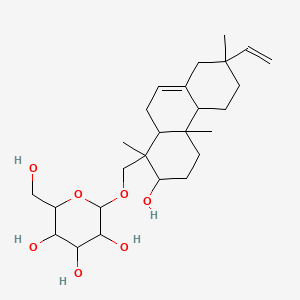
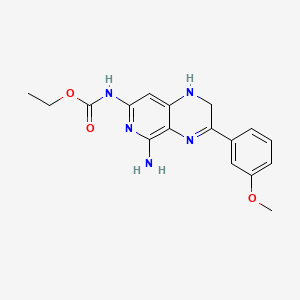
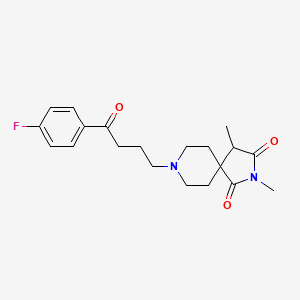
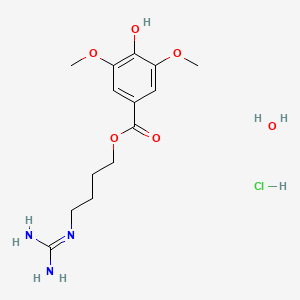

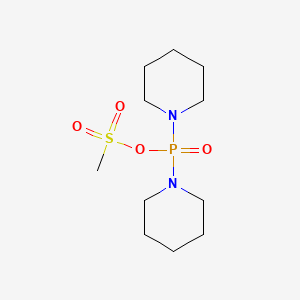
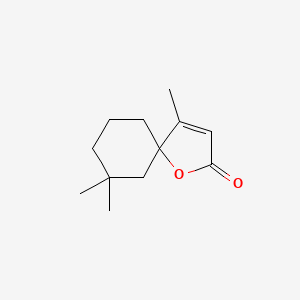
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
